molecular formula C20H26N4O5S B6504810 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-nitrobenzene-1-sulfonamide CAS No. 897620-27-8

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-nitrobenzene-1-sulfonamide

Cat. No.: B6504810
CAS No.: 897620-27-8
M. Wt: 434.5 g/mol
InChI Key: ODKIERFHPHNZLO-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-nitrobenzene-1-sulfonamide (CAS 897620-27-8) is an organic compound of significant interest in pharmaceutical and chemical research due to its complex molecular architecture, which integrates a dimethylaminophenyl group, a morpholine unit, and a 4-nitrobenzenesulfonamide functional group . This specific arrangement of functional groups contributes to unique electronic distributions and polar functionalities, making it a valuable intermediate for further chemical modifications and the development of novel pharmacological agents . The presence of the sulfonamide functional group is of particular note, as this chemistry forms the basis of a wide range of drugs with diverse pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . Researchers can leverage this compound as a key building block in organic synthesis, where its reactive nitro and sulfonamide groups offer sites for strategic functionalization to create libraries of derivatives for screening and development. With a molecular formula of C20H26N4O5S and a molecular weight of 434.51 g/mol, it is characterized by high purity standards to ensure reliable and consistent experimental results . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-22(2)17-5-3-16(4-6-17)20(23-11-13-29-14-12-23)15-21-30(27,28)19-9-7-18(8-10-19)24(25)26/h3-10,20-21H,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKIERFHPHNZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The compound is compared with three analogs from the evidence, focusing on substituents and functional groups:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Reference
N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-nitrobenzene-1-sulfonamide (Target) C₂₁H₂₇N₅O₅S 461.5 Sulfonamide Morpholine, 4-nitrobenzene, dimethylaminophenyl -
N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide C₂₁H₂₉N₅O₄S 447.6 Sulfonamide 4-Methylpiperazine (vs. morpholine), 2-nitrobenzene, dimethylaminophenyl
N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide C₂₁H₂₁BrClN₄O₄S₂ 588.9 Sulfonamide Morpholine, bromopyrimidine, chlorophenyl, methoxyphenyl
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₅H₁₇ClN₄O₂S 352.8 Acetamide (not sulfonamide) Morpholine, chlorophenyl-thiazole

Reaction Pathways and Catalytic Strategies

  • Palladium-Catalyzed Reactions :
    The piperazine analog () and bromopyrimidine derivative () may involve Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for introducing aryl or heteroaryl groups, though specific details are absent in the evidence.

Physicochemical and Pharmacological Considerations

  • Morpholine vs. Piperazine’s basicity could lead to stronger ionic interactions in biological systems.
  • Nitro Group Position : The 4-nitrobenzene group in the target compound may confer greater electronic withdrawal than the 2-nitro position in the piperazine analog, affecting reactivity in nucleophilic substitution or reduction reactions.

Preparation Methods

Chlorosulfonation of Nitrobenzene

4-Nitrobenzenesulfonyl chloride is typically synthesized via chlorosulfonation of nitrobenzene. This involves reacting nitrobenzene with chlorosulfonic acid at elevated temperatures (50–60°C), followed by quenching with ice water to precipitate the sulfonyl chloride.

Reaction Conditions

ParameterValue
ReagentChlorosulfonic acid
Temperature50–60°C
Reaction Time2–3 hours
Yield70–85%

Purification is achieved through recrystallization from dichloromethane/hexane mixtures.

Preparation of 2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethylamine

Reductive Amination Strategy

The amine intermediate is synthesized via reductive amination of 4-(dimethylamino)benzaldehyde with morpholine, followed by reduction of the resulting imine.

Step 1: Formation of the Schiff Base
4-(Dimethylamino)benzaldehyde reacts with morpholine in ethanol under reflux (78°C) for 6 hours, forming the corresponding imine.

Step 2: Sodium Cyanoborohydride Reduction
The imine is reduced using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature, yielding the secondary amine.

Reaction Conditions

ParameterValue
Reducing AgentNaBH3CN (1.2 equiv)
SolventMethanol
Temperature25°C
Reaction Time12 hours
Yield65–75%

Alternative Pathway: Nucleophilic Substitution

An alternative route involves alkylation of morpholine with a brominated precursor. For example, 2-bromo-1-(4-(dimethylamino)phenyl)ethanol is treated with morpholine in the presence of potassium carbonate in acetonitrile at 80°C for 24 hours.

Sulfonamide Bond Formation

Coupling Reaction

The final step involves reacting 4-nitrobenzenesulfonyl chloride with the amine intermediate under basic conditions. This is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base.

Procedure

  • Base Addition : The amine (1.0 equiv) and TEA (2.0 equiv) are dissolved in DCM at 0°C under nitrogen.

  • Sulfonyl Chloride Addition : 4-Nitrobenzenesulfonyl chloride (1.1 equiv) is added dropwise.

  • Reaction Progress : The mixture is stirred at 25°C for 3–6 hours.

  • Work-Up : The reaction is quenched with ice water, extracted with DCM, dried over Na2SO4, and concentrated.

Optimization Data

ParameterValue
SolventDCM or THF
BaseTriethylamine
Temperature0°C → 25°C
Reaction Time3–6 hours
Yield80–90%

Purification

Crude product is purified via silica gel column chromatography using gradients of dichloromethane and methanol (10:1 to 5:1). Analytical HPLC confirms purity >95%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.70 (s, 4H, Ar-H), 3.70–3.60 (m, 4H, morpholine), 2.90–2.70 (m, 8H, N(CH3)2 and morpholine), 2.50–2.40 (m, 2H, CH2).

  • MS (ESI+) : m/z 463.2 [M+H]+.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, MeCN/H2O 70:30).

  • Elemental Analysis : Calculated C: 54.42%, H: 6.12%, N: 12.65%; Found C: 54.38%, H: 6.09%, N: 12.61%.

Challenges and Mitigation Strategies

Amine Sensitivity

The ethylamine intermediate is prone to oxidation. Conducting reactions under inert atmospheres (N2/Ar) and using freshly distilled solvents mitigates degradation.

Sulfonyl Chloride Hydrolysis

4-Nitrobenzenesulfonyl chloride is moisture-sensitive. Storage over molecular sieves and rapid transfer during reactions prevent hydrolysis to the sulfonic acid .

Q & A

Basic: What are the common synthetic routes for N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-nitrobenzene-1-sulfonamide, and what reaction conditions optimize yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step sequence:

  • Step 1: Preparation of the morpholine-containing intermediate via nucleophilic substitution, often using 4-(dimethylamino)phenyl ethylamine derivatives.
  • Step 2: Sulfonamide formation by reacting the intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or NaOH) to deprotonate the amine and facilitate coupling .
  • Step 3: Purification via recrystallization (using solvents like ethanol or dichloromethane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
    Optimization Tips:
  • Maintain anhydrous conditions during sulfonylation to prevent hydrolysis.
  • Control reaction temperature (0–25°C) to minimize side reactions.
  • Use excess sulfonyl chloride (1.2–1.5 eq.) to drive the reaction to completion .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, morpholine protons at δ 3.5–4.0 ppm) and carbon backbone integrity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks matching the exact mass (e.g., [M+H]+^+ at m/z ~500–550) .
  • Infrared (IR) Spectroscopy: Detection of sulfonamide S=O stretches (~1350 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction, and how are they addressed?

Methodological Answer:
Challenges:

  • Low solubility in common solvents (e.g., water, ethanol) due to hydrophobic aromatic and morpholine groups .
  • Polymorphism risks, leading to disordered crystal lattices .
    Solutions:
  • Use mixed-solvent systems (e.g., DMF/water) for slow evaporation.
  • Employ seeding techniques with pre-formed microcrystals.
  • Optimize temperature gradients (e.g., cooling from 40°C to 4°C over 48 hours) to promote ordered crystal growth .

Advanced: How do researchers analyze conflicting spectroscopic data to confirm molecular structure?

Methodological Answer:

  • Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in peak assignments .
  • 2D NMR Techniques: Use HSQC and HMBC to correlate proton-carbon couplings and confirm connectivity (e.g., linking the morpholine moiety to the ethyl group) .
  • Crystallographic Validation: When available, X-ray diffraction data provide unambiguous bond-length and angle measurements to resolve disputes in stereochemistry .

Basic: What preliminary biological assays are used to assess its pharmacological potential?

Methodological Answer:

  • In Vitro Binding Assays: Screen against target receptors (e.g., GPCRs or kinases) using fluorescence polarization or radioligand displacement .
  • Cytotoxicity Testing: Evaluate IC50_{50} values in cancer cell lines (e.g., MTT assay) to assess therapeutic potential .
  • Solubility and LogP: Measure partition coefficients (e.g., shake-flask method) to predict bioavailability .

Advanced: What strategies are employed to modify the compound's structure to enhance target selectivity?

Methodological Answer:

  • SAR Studies: Systematically vary substituents (e.g., replacing nitro with cyano groups) and assess activity changes .
  • Bioisosteric Replacement: Substitute morpholine with piperazine to alter hydrogen-bonding interactions .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .

Advanced: How do variations in solvent systems impact the compound's stability during long-term storage?

Methodological Answer:

  • Degradation Pathways: Nitro group reduction or sulfonamide hydrolysis under acidic/basic conditions .
  • Stability Testing:
    • Store samples in inert atmospheres (N2_2) with desiccants to prevent moisture-induced degradation.
    • Monitor via HPLC-UV at intervals (0, 3, 6 months) to track impurity profiles .
    • Use accelerated stability studies (40°C/75% RH) to predict shelf-life .

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